molecular formula C21H34N4O B6121064 N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethyl-5-hepten-1-amine

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethyl-5-hepten-1-amine

Cat. No. B6121064
M. Wt: 358.5 g/mol
InChI Key: ZRXXNPFNEJXXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethyl-5-hepten-1-amine, also known as A-84543, is a chemical compound that has been extensively studied for its potential therapeutic effects. A-84543 belongs to the class of compounds known as kappa-opioid receptor agonists, which have been shown to have analgesic, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethyl-5-hepten-1-amine acts as a selective kappa-opioid receptor agonist, which activates the kappa-opioid receptor in the brain and spinal cord. The activation of the kappa-opioid receptor leads to the inhibition of pain signaling pathways and the release of endogenous opioids, which can produce analgesic effects.
Biochemical and Physiological Effects:
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethyl-5-hepten-1-amine has been shown to have several biochemical and physiological effects, including the inhibition of pain signaling pathways, the release of endogenous opioids, and the activation of neuroprotective pathways. Additionally, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethyl-5-hepten-1-amine has been shown to have anti-inflammatory effects, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethyl-5-hepten-1-amine in lab experiments is its selectivity for the kappa-opioid receptor, which allows for more precise targeting of pain signaling pathways. Additionally, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethyl-5-hepten-1-amine has been shown to have a low risk of addiction and abuse potential, which makes it an attractive candidate for pain management. However, one limitation of using N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethyl-5-hepten-1-amine in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethyl-5-hepten-1-amine, including the development of more efficient synthesis methods, the exploration of its potential therapeutic effects in other areas, such as depression and anxiety, and the investigation of its long-term safety and efficacy. Additionally, the development of novel kappa-opioid receptor agonists based on the structure of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethyl-5-hepten-1-amine may lead to the discovery of new compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethyl-5-hepten-1-amine involves several steps, including the reaction of piperazine with 4-acetylpyridine, followed by the addition of 2,6-dimethylhept-5-en-1-amine. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethyl-5-hepten-1-amine has been extensively studied for its potential therapeutic effects, particularly in the areas of pain management and neuroprotection. Studies have shown that N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethyl-5-hepten-1-amine has analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. Additionally, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethyl-5-hepten-1-amine has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.

properties

IUPAC Name

1-[4-[3-[(2,6-dimethylhept-5-enylamino)methyl]pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O/c1-17(2)7-5-8-18(3)15-22-16-20-9-6-10-23-21(20)25-13-11-24(12-14-25)19(4)26/h6-7,9-10,18,22H,5,8,11-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXXNPFNEJXXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CNCC1=C(N=CC=C1)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethyl-5-hepten-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.